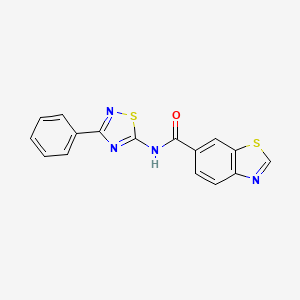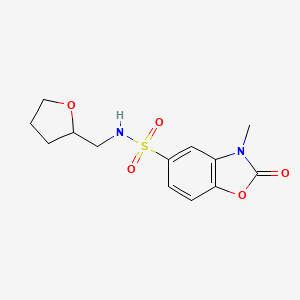![molecular formula C16H15FN2O2 B4649011 4-fluoro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B4649011.png)
4-fluoro-N-[4-(propionylamino)phenyl]benzamide
描述
4-fluoro-N-[4-(propionylamino)phenyl]benzamide, commonly known as FPBA, is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. It belongs to the class of benzamides and has a molecular weight of 314.34 g/mol. FPBA is a white crystalline powder that is soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.
作用机制
The mechanism of action of FPBA is not fully understood. However, it is believed to work by binding to the SH3 domain of proteins, thereby inhibiting their interaction with other proteins. This can lead to the disruption of various cellular processes, which can be studied to gain a better understanding of disease mechanisms.
Biochemical and Physiological Effects:
FPBA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the interaction between the protein Crk and its ligand, which can lead to the inhibition of cell adhesion and migration. FPBA has also been shown to inhibit the interaction between the protein Grb2 and its ligand, which can lead to the inhibition of cell growth and proliferation.
实验室实验的优点和局限性
One of the main advantages of using FPBA in lab experiments is its specificity towards the SH3 domain of proteins. This allows for the selective inhibition of protein-protein interactions, which can be studied to gain a better understanding of disease mechanisms. However, one of the limitations of using FPBA is its potential toxicity towards cells. This can lead to non-specific effects, which can confound the results of experiments.
未来方向
There are several future directions for the study of FPBA. One potential direction is the development of more specific and potent inhibitors of protein-protein interactions. This can be achieved by modifying the structure of FPBA or developing new compounds that target different domains of proteins. Another potential direction is the study of the effects of FPBA on various disease models. This can help to identify potential therapeutic targets for the treatment of diseases like cancer and autoimmune disorders. Finally, the development of new methods for the synthesis of FPBA can help to improve its availability and reduce its cost, making it more accessible to researchers.
科学研究应用
FPBA has been extensively studied for its potential application in scientific research. It is primarily used as a tool compound in the study of protein-protein interactions. FPBA has been shown to bind to the SH3 domain of the protein Crk, which is involved in various cellular processes like cell adhesion and migration. FPBA has also been used to study the interaction between the protein Grb2 and its ligand, the epidermal growth factor receptor.
属性
IUPAC Name |
4-fluoro-N-[4-(propanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-2-15(20)18-13-7-9-14(10-8-13)19-16(21)11-3-5-12(17)6-4-11/h3-10H,2H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRVBMPTSAIZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B4648929.png)
![N-(3-ethoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4648930.png)


![3-(2-methoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4648963.png)
![8,9-dimethyl-7-phenyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4648965.png)
![2-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4648968.png)
![1-[(2-chloro-6-fluorobenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4648969.png)

![2-(2,5-dimethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4648979.png)
![1-(4-chlorobenzyl)-4-({1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperazine](/img/structure/B4648986.png)
![1-[4-(4-chlorophenoxy)butyl]pyrrolidine](/img/structure/B4649004.png)

![2-[(3-methyl-1-benzofuran-2-yl)carbonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4649035.png)